N-(3-Oxo-3-phenylpropyl)-DL-threonine
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Overview
Description
N-(3-Oxo-3-phenylpropyl)-DL-threonine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a threonine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3-phenylpropyl)-DL-threonine typically involves the reaction of 3-oxo-3-phenylpropanoic acid with DL-threonine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3-phenylpropyl)-DL-threonine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the threonine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted derivatives from nucleophilic substitution .
Scientific Research Applications
N-(3-Oxo-3-phenylpropyl)-DL-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3-phenylpropyl)-DL-threonine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but differs in the ester group.
3-Phenylpropionylglycine: Contains a glycine moiety instead of threonine.
Uniqueness
N-(3-Oxo-3-phenylpropyl)-DL-threonine is unique due to the presence of both a phenyl group and a threonine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with enzymes and other biomolecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
92515-07-6 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-hydroxy-2-[(3-oxo-3-phenylpropyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9(15)12(13(17)18)14-8-7-11(16)10-5-3-2-4-6-10/h2-6,9,12,14-15H,7-8H2,1H3,(H,17,18) |
InChI Key |
KWKQHVWWHRVHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NCCC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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